molecular formula C15H11ClN2O B13882541 (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol

(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol

Cat. No.: B13882541
M. Wt: 270.71 g/mol
InChI Key: ZQQGCUJXYMCLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, a phenyl group, and a hydroxymethyl group attached to the naphthyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-phenyl-1,6-naphthyridine as the starting material.

    Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group at the 5-position of the naphthyridine ring. This can be achieved through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-phenyl-1,6-naphthyridin-5-yl)methanol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)aldehyde or (2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)carboxylic acid.

    Reduction: Formation of 3-phenyl-1,6-naphthyridin-5-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-3-phenyl-1,5-naphthyridin-5-yl)methanol: Similar structure but with a different position of the nitrogen atom in the naphthyridine ring.

    (2-Chloro-3-phenyl-1,8-naphthyridin-5-yl)methanol: Another isomer with the nitrogen atoms in different positions.

    (2-Chloro-3-phenylquinolin-5-yl)methanol: A quinoline derivative with similar functional groups but a different core structure.

Uniqueness

(2-Chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol is unique due to its specific arrangement of functional groups and the position of nitrogen atoms in the naphthyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

(2-chloro-3-phenyl-1,6-naphthyridin-5-yl)methanol

InChI

InChI=1S/C15H11ClN2O/c16-15-11(10-4-2-1-3-5-10)8-12-13(18-15)6-7-17-14(12)9-19/h1-8,19H,9H2

InChI Key

ZQQGCUJXYMCLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=CN=C(C3=C2)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.